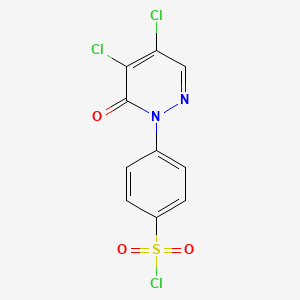

4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride

Description

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyridazine ring substituted with two chlorine atoms at the 4- and 5-positions, a ketone group at the 6-position, and a benzenesulfonyl chloride moiety at the 1-position (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting protein-protein interactions (PPIs) and enzyme substrates .

Synthesis: The compound is synthesized via the reaction of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonic acid with thionyl chloride (SOCl₂) in anhydrous dimethylformamide (DMF) at 0°C. The sulfonic acid undergoes conversion to the reactive sulfonyl chloride, which is subsequently used in coupling reactions with amines (e.g., morpholine) to form sulfonamide derivatives .

Properties

IUPAC Name |

4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYKGUIMLSJYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559005 | |

| Record name | 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4003-65-0 | |

| Record name | 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of this compound are aliphatic or aromatic alcohols . These targets play a crucial role in the synthesis of symmetric and asymmetric carbonates.

Mode of Action

The compound interacts with its targets (aliphatic or aromatic alcohols) in the presence of potassium tert-butoxide in toluene at room temperature. This interaction results in the formation of carbonates.

Biochemical Pathways

The affected biochemical pathway involves the conversion of alkyl or aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates into the corresponding diaryl carbonates. The downstream effects include the production of efficient, stable, and ecofriendly alternatives to chloroformates.

Pharmacokinetics

The compound is known to be stable and efficient, which may suggest good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the synthesis of carbamates, symmetric ureas, and unsymmetrical ureas. This is accomplished by the reaction of amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions.

Action Environment

The compound is known to be stable and efficient, suggesting that it may be resistant to various environmental conditions.

Biological Activity

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride, with the CAS number 4003-65-0, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 339.58 g/mol

- Purity : Typically ≥ 95%

This compound is characterized by its sulfonyl chloride functional group and a dichloropyridazin moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to:

- Induce apoptosis in cancer cells by affecting cell cycle progression.

- Inhibit specific enzymes, potentially leading to anticancer effects.

Target Enzymes and Pathways

Research indicates that this compound may interact with:

- Protein Farnesyltransferase : A target implicated in cancer cell proliferation.

- Glutaminase Enzymes : Involved in metabolic pathways crucial for cancer cell survival.

Antitumor Activity

A study exploring the antitumor effects of similar compounds indicates that derivatives containing the pyridazin moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IC values for related compounds were found to be in the range of 6.92–8.99 μM against HepG2 liver cancer cells, suggesting that modifications in the structure can enhance potency .

Apoptosis Induction

Research has demonstrated that treatment with derivatives of this compound leads to:

- Increased apoptosis rates in HepG2 cells from 8.9% (control) to as high as 57.51% at higher concentrations (8 μM) .

- Cell cycle arrest at the S phase, indicating a mechanism where DNA synthesis is inhibited, leading to cell death.

Case Studies and Research Findings

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests stability under physiological conditions, making it a candidate for further development in therapeutic applications. However, safety data indicate it should be handled with care due to its classification as hazardous.

Scientific Research Applications

Medicinal Chemistry

4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride is primarily utilized as a reagent in the synthesis of biologically active compounds. It serves as a building block for the development of various pharmaceuticals and therapeutic agents.

Synthesis of Peptides and Peptidomimetics

This compound is instrumental in the formation of peptides and peptidomimetic structures. Its sulfonyl chloride functional group allows for the introduction of sulfonamide linkages in peptide chains, enhancing their biological activity and stability. Research has demonstrated that derivatives synthesized using 4-DBS exhibit promising inhibitory effects on specific enzymes, making them potential candidates for drug development .

Inhibition of Cytochrome P450 Enzymes

4-DBS has been identified as a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. By binding to the heme group within these enzymes, it effectively reduces their activity, thereby influencing the metabolic pathways of various compounds including fatty acids and steroids . This property is particularly valuable in pharmacological studies aimed at understanding drug interactions and metabolic processes.

Polymer Synthesis

In addition to its applications in medicinal chemistry, this compound is also employed as a catalyst in polymerization reactions. Its ability to facilitate the formation of complex polymers makes it an essential tool in materials science.

Catalytic Properties

The compound acts as a catalyst for the synthesis of various polymeric materials, including polyurethanes and polyamides. The incorporation of 4-DBS into polymer systems can enhance mechanical properties and thermal stability, leading to improved performance in industrial applications .

Biochemical Research

The biochemical applications of this compound extend to enzyme inhibition studies and metabolic pathway analysis.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets . Such studies are crucial for developing new inhibitors that could serve as drugs for treating diseases associated with dysregulated enzyme activity.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of peptides and peptidomimetics | Enhances biological activity through sulfonamide linkages |

| Inhibition of cytochrome P450 enzymes | Reduces drug metabolism; useful in pharmacological studies | |

| Polymer Synthesis | Catalyst for polymerization | Improves mechanical properties and thermal stability |

| Biochemical Research | Enzyme inhibition studies | Provides insights into enzyme mechanisms |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : A study demonstrated that derivatives synthesized using 4-DBS exhibited significant anti-cancer activity by inhibiting specific cancer cell lines .

- Cytochrome P450 Inhibition : Research indicated that compounds derived from this compound effectively inhibited cytochrome P450 enzymes involved in steroid metabolism, suggesting potential therapeutic uses .

- Polymer Development : Investigations into polymer systems showed that incorporating 4-DBS significantly enhanced the thermal stability and mechanical strength of synthesized materials .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonyl chloride derivatives typically involves nucleophilic substitution or condensation reactions. For instance, controlled copolymerization strategies (as seen in polycationic dye-fixative synthesis) emphasize the importance of stoichiometric ratios, temperature (e.g., 60–80°C), and initiators like ammonium persulfate (APS) to optimize yields . For this compound, sulfonation of the pyridazinone precursor followed by chlorination with thionyl chloride (SOCl₂) under anhydrous conditions is likely critical. Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux times to minimize byproducts.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data to confirm substituent positions (e.g., sulfonyl chloride and pyridazinone groups). For example, H-NMR peaks near δ 7.5–8.5 ppm may indicate aromatic protons adjacent to sulfonyl chloride .

- Infrared (IR) Spectroscopy : Identify key functional groups, such as S=O stretching (~1350–1160 cm) and C=O (~1640 cm) from the pyridazinone ring .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm, referencing pharmaceutical impurity standards (e.g., EP guidelines for sulfonamide analogs) .

Q. What solvent systems are suitable for handling and reacting this sulfonyl chloride?

- Methodological Answer : Due to its hydrolytic sensitivity, use anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). For reactions requiring polar aprotic conditions, dimethylformamide (DMF) or acetonitrile may stabilize intermediates. Pre-dry solvents over molecular sieves and conduct reactions under inert gas (N₂/Ar) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer : The electrophilic sulfur in sulfonyl chlorides undergoes nucleophilic attack (e.g., by amines or alcohols) via a two-step process: initial displacement of chloride to form a sulfonate intermediate, followed by proton transfer. Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict regioselectivity. Experimental validation via kinetic studies (e.g., varying nucleophile concentration) can corroborate computational findings .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol shifts in the pyridazinone ring) or solvent effects. For example, DMSO-d₆ may induce peak broadening in H-NMR due to hydrogen bonding. Cross-validate with X-ray crystallography or mass spectrometry (HRMS) to confirm molecular geometry. If tautomerism is suspected, variable-temperature NMR can identify equilibrium states .

Q. What strategies mitigate side reactions during derivatization (e.g., sulfonamide formation)?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C to slow competing hydrolysis.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) on coupling partners using tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups.

- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfonamide formation and reduce dimerization .

Q. How can computational modeling predict the biological activity of derivatives targeting specific enzymes?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions between the sulfonyl chloride derivative and enzyme active sites (e.g., carbonic anhydrase or serine proteases). Parameterize the compound using quantum mechanical calculations (e.g., B3LYP/6-31G* level) to derive partial charges and optimize binding poses. Validate predictions with in vitro enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.